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Compound of Interest

Compound Name: UNC1021

Cat. No.: B7552579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of small

molecule inhibitors of the histone methyltransferase SETD8, using UNC0379 as a

representative compound. SETD8 is the sole enzyme responsible for monomethylating histone

H4 at lysine 20 (H4K20me1), a modification implicated in various cellular processes, including

the DNA damage response and cell cycle regulation. The following protocols are designed to

assess the binding affinity and inhibitory activity of compounds against SETD8.

Quantitative Data Summary
The inhibitory activity and binding affinity of the selective, substrate-competitive SETD8

inhibitor, UNC0379, have been characterized using multiple biochemical and biophysical

assays. The data are summarized in the table below for easy comparison.
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Assay Type Parameter Value (μM) Reference

Radioactive

Methyltransferase

Assay

IC50 7.3 ± 1.0 [1][2]

Microfluidic Capillary

Electrophoresis

(MCE)

IC50 9.0 [1][2]

Isothermal Titration

Calorimetry (ITC)
KD 18.3 ± 3.2 [1][2]

Surface Plasmon

Resonance (SPR)
KD 36.0 ± 2.3 [1][2]

Experimental Protocols
1. Radioactive Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of SETD8 by quantifying the transfer of a tritiated

methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4 peptide

substrate.

Materials:

Recombinant human SETD8 enzyme

Histone H4 peptide (1-24) substrate

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor

Test compound (e.g., UNC0379)

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT

96-well filter plates
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Scintillation fluid

Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, SETD8 enzyme (e.g., 10 nM), and the

histone H4 peptide substrate (e.g., 1.5 µM).

Add the test compound (e.g., UNC0379) at various concentrations to the reaction mixture.

Include a positive control (SAH) and a no-inhibitor control.

Initiate the reaction by adding [3H]-SAM (e.g., 0.75 µM).

Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

Transfer the reaction mixture to a 96-well filter plate and wash with 10% TCA to remove

unincorporated [3H]-SAM.

Add scintillation fluid to each well.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

2. Fluorescence Polarization (FP) Assay

This assay is used to confirm direct binding of the inhibitor to SETD8 by measuring the

displacement of a fluorescein-labeled histone H4 peptide.

Materials:

Recombinant human SETD8 enzyme

FITC-labeled histone H4 peptide
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Test compound (e.g., UNC0379)

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT

Black, low-volume 384-well plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare a solution of SETD8 and FITC-labeled H4 peptide in the assay buffer.

Add the test compound at various concentrations to the wells of a 384-well plate.

Add the SETD8/peptide solution to the wells to initiate the binding reaction.

Incubate at room temperature for 30 minutes, protected from light.

Measure the fluorescence polarization using a plate reader.

A decrease in fluorescence polarization indicates displacement of the FITC-labeled peptide

by the test compound.

Calculate the percentage of displacement and determine the IC50 value.

3. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of a

ligand (inhibitor) to a protein (enzyme), allowing for the determination of the dissociation

constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

Recombinant human SETD8 enzyme, dialyzed against the ITC buffer

Test compound (e.g., UNC0379), dissolved in the final dialysis buffer

ITC Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl
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Isothermal titration calorimeter

Procedure:

Load the sample cell with a solution of SETD8 (e.g., 20-50 µM).

Load the injection syringe with a solution of the test compound (e.g., 200-500 µM).

Perform a series of small injections (e.g., 2 µL) of the test compound into the sample cell

while monitoring the heat released or absorbed.

A control experiment should be performed by injecting the compound into the buffer alone to

account for the heat of dilution.

Subtract the heat of dilution from the experimental data.

Analyze the resulting binding isotherm to determine the KD, n, and ΔH.
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Caption: Workflow for the radioactive histone methyltransferase assay.
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Caption: Mechanism of a substrate-competitive inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7552579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7552579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

